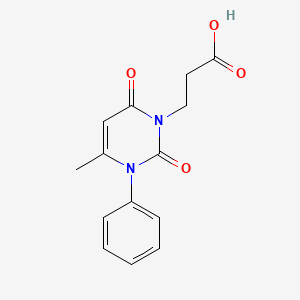

![molecular formula C20H14N2O5 B2516190 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide CAS No. 1105244-15-2](/img/structure/B2516190.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

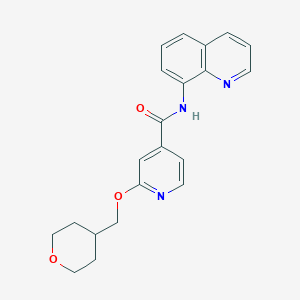

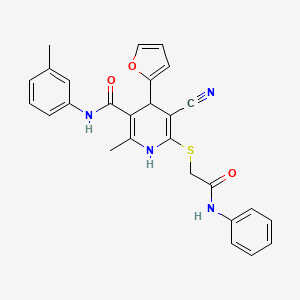

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of N-(benzo[d]thiazol-2-yl) acetamides was achieved by refluxing benzothiazoles with acetic acid . Similarly, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized through a three-phase process involving esterification, hydrazide formation, cyclization, and subsequent reactions with bromoacetyl bromide and N-substituted-2-bromoacetamides . These methods suggest that the synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide would likely involve similar strategies, starting with the appropriate benzodioxole and benzofuran precursors.

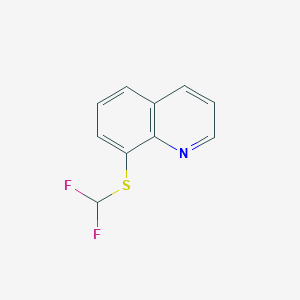

Molecular Structure Analysis

The molecular structure of N-substituted acetamide derivatives is characterized by the presence of hydrogen bonding and other intermolecular interactions. For instance, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, creating a three-dimensional network . These interactions are crucial for the stability and crystalline nature of these compounds. The compound of interest would also be expected to exhibit hydrogen bonding, given the presence of amide groups, which could influence its molecular assembly and photophysical properties.

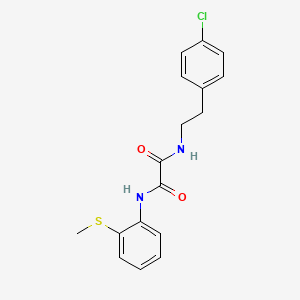

Chemical Reactions Analysis

The chemical reactivity of N-substituted acetamide derivatives can be influenced by the nature of the substituents on the aromatic rings. The papers do not provide specific reactions for the compound , but they do indicate that the presence of different functional groups can lead to a variety of intermolecular interactions, such as hydrogen bonding with water or other solvent molecules . These interactions can affect the reactivity of the compounds in biological systems or in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamide derivatives are closely related to their molecular structure. The presence of hydrogen bonds can affect their solubility, melting points, and crystallinity . Additionally, the antioxidant and anti-inflammatory activities of some N-substituted acetamide derivatives have been evaluated, showing that certain compounds possess significant biological activities . These properties are important for the potential therapeutic applications of these compounds. The compound of interest would likely have similar properties, which could be explored in future studies.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis of functionally substituted benzisoxazoles, including derivatives like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, showcases the importance of these heterocycles in pharmacology due to their diverse activities. The synthesis methods provide a basis for preparing a series of substituted benzoxazoles, highlighting the versatility of these compounds in chemical synthesis and potential drug design (Khodot & Rakitin, 2022).

- The conformational analysis of compounds like N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, through crystallographic studies, reveals the relative orientation of planar fragments within the molecule. This understanding is crucial for predicting the interaction of such compounds with biological targets, aiding in the design of more effective molecules (Soares-Sobrinho et al., 2008).

Potential Applications

- The development of corrosion inhibitors from acetamide and isoxazole derivatives signifies the application of such compounds in material science. By preventing corrosion in metallic structures, these compounds contribute to the longevity and durability of materials used in various industries (Yıldırım & Cetin, 2008).

- In medicinal chemistry, compounds like MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, exemplify the therapeutic potential of benzodioxolyl derivatives. Such compounds are instrumental in the pharmacological characterization of receptor subtypes, paving the way for targeted therapeutic agents (Baraldi et al., 2004).

- The synthesis and evaluation of benzothiazole derivatives for their antitumor activity underscore the relevance of heterocyclic compounds in cancer research. These compounds, through structure-activity relationship studies, contribute to the discovery of new anticancer agents with improved efficacy and selectivity (Yurttaş, Tay, & Demirayak, 2015).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5/c23-20(21-13-5-6-16-17(8-13)25-11-24-16)10-14-9-19(27-22-14)18-7-12-3-1-2-4-15(12)26-18/h1-9H,10-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJYFQZVIGJUEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B2516127.png)

![N-{4-[(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2516130.png)